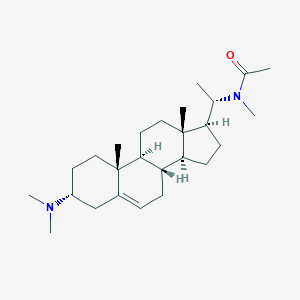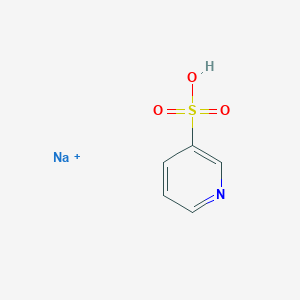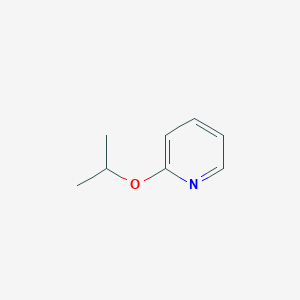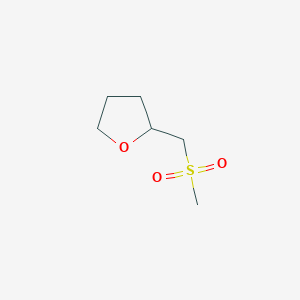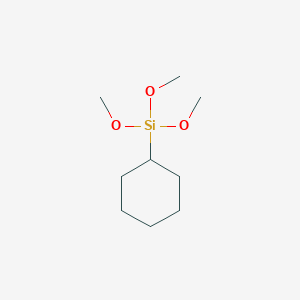
Ethyl 3-oxo-2-phenylpropanoate
Overview
Description
Ethyl 3-oxo-2-phenylpropanoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Organocatalysis
Ethyl 3-oxo-2-phenylpropanoate has been studied for its role in asymmetric organocatalysis. A notable example includes the asymmetric organocatalyzed [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, leading to the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate in moderate yield and low enantiomeric purity (Reitel et al., 2018).
Enzymatic Hydrolysis
The compound has also been utilized in the enzymatic hydrolysis process. For example, the hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and various enzymes was studied, demonstrating appreciative decreases in reaction time without significant changes in yield or enantiomeric excess (Ribeiro et al., 2001).
Vibrational Spectra Analysis
In the field of spectroscopy, this compound has been investigated for its vibrational spectra. The experimental and theoretical vibrational spectra of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were analyzed, providing insights into the molecule's experimental FT-IR and Laser-Raman spectra (Kıbrız et al., 2013).
Green Chemistry Synthesis
This compound has been used in green chemistry for synthesizing 4H-isoxazol-5(4H)-ones in a boric acid-catalyzed multi-component reaction, highlighting its efficiency and environmental friendliness (Kiyani et al., 2015).
Biocatalysis and Chemical Synthesis
The compound is also significant in biocatalysis and chemical synthesis. For instance, it played a key role in obtaining enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a chiral side chain of Taxol, via asymmetric reduction using metal complexes or whole cells of non-conventional yeasts (Rimoldi et al., 2011).
Safety and Hazards
Ethyl 3-oxo-2-phenylpropanoate has a GHS07 signal word of warning . The hazard statements include H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Future Directions
While specific future directions for Ethyl 3-oxo-2-phenylpropanoate are not available, esters are widely used in various fields including pharmaceuticals, fine chemicals, and natural products . Therefore, the development of versatile synthetic methods of esters is an important research topic in organic chemistry .
Mechanism of Action
Mode of Action
The compound has been studied in the context of Rhodium-Catalyzed Annulation reactions . The reaction mechanisms were investigated using density functional theory (DFT) calculations. The reaction involves five main steps: N–H bond activation, C–H bond activation, N2 elimination, migratory insertion of carbine, and protonation .
Biochemical Pathways
Its involvement in rhodium-catalyzed annulation reactions suggests it may influence pathways involving the formation and rearrangement of chemical bonds .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents and fats, and it’s miscible with ethanol This suggests that it could be absorbed and distributed in the body following oral or dermal exposure
Result of Action
Its role in Rhodium-Catalyzed Annulation reactions suggests it may contribute to the formation of new chemical structures .
Action Environment
Ethyl 3-oxo-2-phenylpropanoate is a colorless to pale yellow liquid with a boiling point of 265-270°C . It can volatilize with water vapor and turns yellow in air and sunlight . These properties suggest that environmental factors such as temperature, light, and humidity could influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
ethyl 3-oxo-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKOKANBOZZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340228 | |
| Record name | Ethyl 3-oxo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17838-69-6 | |
| Record name | Ethyl 3-oxo-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-oxo-2-phenylpropanoate in the synthesis of crown ethers?
A1: this compound acts as a crucial starting material in the synthesis of 3-phenyl chromenone-crown ethers []. The research demonstrates its reaction with trihydroxy benzenes in the presence of H2SO4 to yield 3-phenyl- and 3-(p-methoxyphenyl)-7,8-dihydroxy and -6,7-dihydroxychromenones. These chromenone derivatives are subsequently reacted with bis-dihalides of poly-glycols to form the desired crown ether structures [].
Q2: How is the structure of the synthesized crown ethers confirmed in this research?
A2: The synthesized 3-phenyl chromenone-crown ethers are characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and high-resolution mass spectrometry []. Additionally, elemental analysis is employed to further confirm the elemental composition of the final products []. This multi-faceted approach ensures the accurate identification and structural elucidation of the novel crown ether compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
